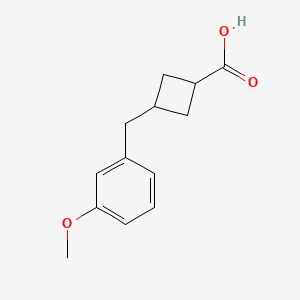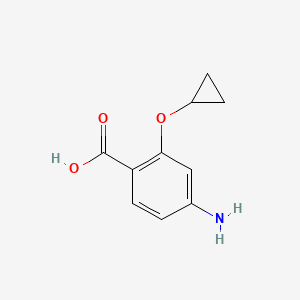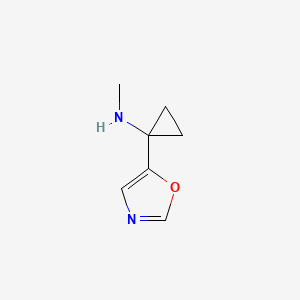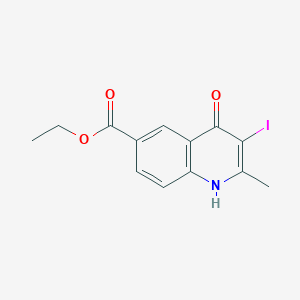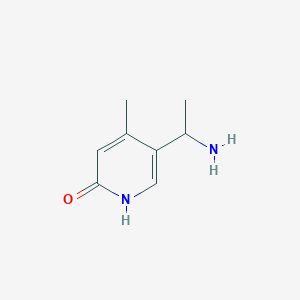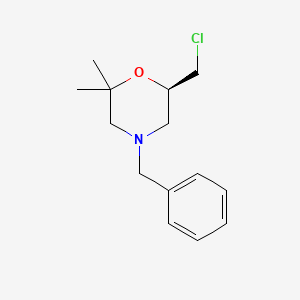![molecular formula C9H12N4O2 B13004972 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen.
Vorbereitungsmethoden
The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide. Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Industrial production methods focus on optimizing yield and safety. For instance, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. This process has been optimized to achieve a yield of 55% in a two-vessel-operated process .
Analyse Chemischer Reaktionen
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol has a wide range of scientific research applications. In medicinal chemistry, it serves as a key structural motif in the development of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses including SARS-CoV-2 . Additionally, this compound is used in the synthesis of anticancer agents, EGFR inhibitors, and VEGFR-2 inhibitors .
In biology, it is utilized in the study of enzyme inhibitors and signaling pathways. The compound’s unique structure allows it to interact with various molecular targets, making it valuable in drug discovery and development .
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, as an antiviral agent, it inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, thereby preventing viral replication . In cancer therapy, it acts as an inhibitor of tyrosine kinases, such as EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as brivanib alaninate and BMS-690514. These compounds share a similar bicyclic structure but differ in their specific substituents and biological activities .
Brivanib alaninate: An antitumorigenic drug approved by the US FDA in 2011, used in cancer therapy.
BMS-690514: An EGFR inhibitor in clinical phase II, used in the treatment of various cancers.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C9H12N4O2 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol |
InChI |
InChI=1S/C9H12N4O2/c1-15-9-8-2-6(7(10)4-14)3-13(8)12-5-11-9/h2-3,5,7,14H,4,10H2,1H3 |
InChI-Schlüssel |
INZATLBMBGAUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=NN2C1=CC(=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



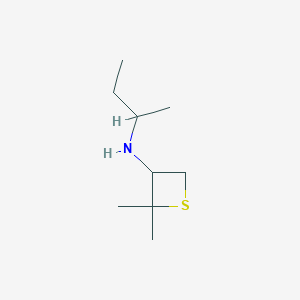
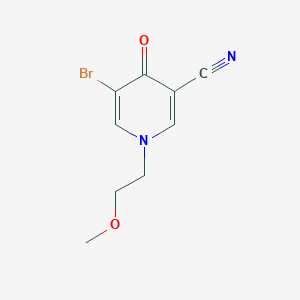
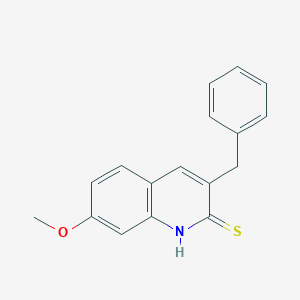

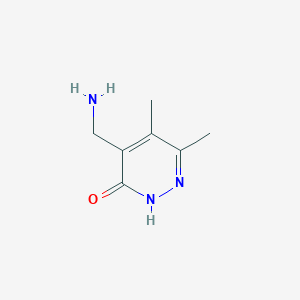
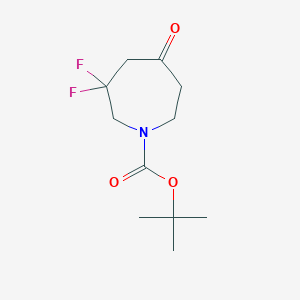
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
